Isometheptene

Migraine Clinical Trial Head-to-Head Comparison

Isometheptene (CAS 503-01-5) is a sympathomimetic amine that acts as an indirect-acting adrenergic agonist with vasoconstrictive properties. It is classified as an unsaturated aliphatic amine and is typically formulated as isometheptene mucate in combination products for the acute treatment of migraine and tension-type headaches.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 503-01-5
Cat. No. B1672259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometheptene
CAS503-01-5
Synonymsisometheptene
isometheptene monohydrochoride
isometheptene, (+-)-isomer
isometheptene, maleate
isometheptene, maleate(+-)-isomer
isometheptene, monomaleate
isometheptene, monomaleate(+-)-isomer
isometheptene, monotartrate
isometheptene, mucate (2:1)
Midrid
N,1,5-trimethyl-4-hexenylamine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)NC
InChIInChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3
InChIKeyXVQUOJBERHHONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isometheptene (CAS 503-01-5): An FDA-Recognized Sympathomimetic Vasoconstrictor for Acute Migraine and Tension Headache Research


Isometheptene (CAS 503-01-5) is a sympathomimetic amine that acts as an indirect-acting adrenergic agonist with vasoconstrictive properties [1]. It is classified as an unsaturated aliphatic amine [2] and is typically formulated as isometheptene mucate in combination products for the acute treatment of migraine and tension-type headaches [3]. The compound exhibits a dual mechanism involving both indirect tyramine-like displacement of norepinephrine and direct α1-adrenoceptor activation [4], distinguishing it from pure direct-acting vasoconstrictors.

Isometheptene (CAS 503-01-5): Why In-Class Vasoconstrictor Substitution Compromises Migraine-Specific Efficacy and Safety Outcomes


Isometheptene cannot be considered interchangeable with other vasoconstrictors or sympathomimetic amines due to its unique receptor binding profile and distinct enantiomer-specific pharmacology [1]. Unlike ergotamine derivatives, which act on serotonergic receptors and carry high emetogenic risk [2], or sumatriptan, which targets 5-HT1B/1D receptors [3], isometheptene engages a distinct molecular target—the I1-imidazoline receptor (Ki = 42 nM)—that may mediate its antimigraine action independent of the vascular theory [1]. Furthermore, the pharmacological activity is enantiomer-dependent, with (R)-isometheptene showing ~60-fold higher I1-R affinity than (S)-isometheptene (Ki 18 nM vs 1100 nM) [1]. Generic substitution without regard to enantiomeric composition, salt form (mucate vs hydrochloride), or combination partner (dichloralphenazone/acetaminophen) alters both efficacy and cardiovascular safety profiles [4].

Isometheptene (CAS 503-01-5) Quantitative Differentiation Guide: Head-to-Head Efficacy, Receptor Binding, and Safety Data Against Key Comparators


Clinical Efficacy of Isometheptene Mucate Combination vs Sumatriptan Succinate in Early Mild-to-Moderate Migraine

In a multicenter, double-blind, randomized, parallel-group study (n=126 efficacy evaluable), the isometheptene mucate combination (65 mg + dichloralphenazone 100 mg + acetaminophen 325 mg) demonstrated comparable or slightly superior early-phase outcomes compared to sumatriptan succinate 25 mg [1]. Several efficacy parameters at 1 and 2 hours post-dose suggested a potential advantage for the isometheptene combination in the early treatment of mild-to-moderate migraine, with similar improvements noted in associated symptoms of nausea, photophobia, and phonophobia [1].

Migraine Clinical Trial Head-to-Head Comparison

I1-Imidazoline Receptor Binding Affinity: (R)-Isometheptene vs (S)-Isometheptene and Racemate

Isometheptene racemate binds to the I1-imidazoline receptor (I1-R) with high affinity (Ki = 42 nM), a target distinct from α-adrenoceptors and serotonergic receptors engaged by other antimigraine agents [1]. The (R)-enantiomer demonstrates approximately 60-fold greater I1-R affinity (Ki = 18 nM) compared to the (S)-enantiomer (Ki = 1100 nM) [1]. This differential binding correlates with functional outcomes: (R)-isometheptene relieved trigeminal sensitivity in inflammatory soup and spontaneous trigeminal allodynia rat models of chronic migraine [1].

Receptor Pharmacology Enantioselectivity Binding Affinity

Cardiovascular Safety Differentiation: Isometheptene vs Ergotamine Derivatives

According to FDA-approved labeling, isometheptene may be safer for elderly patients than ergot derivatives used to abort acute vascular headaches [1]. This safety advantage stems from isometheptene's classification as a weak vasoconstrictor of scalp vessels with a low side-effect profile, whereas ergotamine is associated with potent, prolonged vasoconstriction and high rates of nausea and vomiting [2][3].

Cardiovascular Safety Geriatric Pharmacology Vasoconstriction

Placebo-Controlled Efficacy: Isometheptene Monotherapy in Migraine Relief

In a double-blind, two-way crossover study of 36 migraine patients, isometheptene (Octin) produced good or complete pain relief in 42% of treatment courses (30/72) compared to 29% (21/72) for placebo (p < 0.05) [1]. When severity of pain and degree of relief were considered, the superiority did not reach statistical significance at the 5% level, but the absolute difference in response rate (13 percentage points) demonstrates a modest but measurable therapeutic effect [1]. Side effects were few and mild or of moderate severity [1].

Migraine Placebo-Controlled Trial Pain Relief

Metabolic Fate Distinction: Isometheptene vs Heptaminol Excretion Profile

Isometheptene metabolism in humans yields two detectable urinary metabolites and is structurally related to heptaminol; however, heptaminol is excreted ~90% unchanged in urine, whereas isometheptene undergoes more extensive metabolism with only the parent compound and two metabolites detected in the first 24 hours post-administration [1]. This metabolic divergence has implications for doping control analysis, as isometheptene is a prohibited stimulant under WADA S6 classification [1].

Metabolism Doping Control Excretion Kinetics

Enantiomer-Specific Vasopressor Activity: (S)-Isometheptene vs (R)-Isometheptene

In pithed rat models, (S)-isometheptene and racemic isometheptene produced equipotent, dose-dependent vasopressor responses, whereas (R)-isometheptene produced only small, non-dose-dependent vasopressor responses at 1 and 3 mg/kg [1]. This indicates that the vasopressor effects of racemic isometheptene are predominantly mediated by the (S)-enantiomer [1]. Conversely, (R)-isometheptene produced minimal vasoconstriction, suggesting a more favorable cardiovascular side-effect profile for the enantiomer with higher I1-R affinity [1].

Enantioselective Pharmacology Cardiovascular Vasopressor Response

Isometheptene (CAS 503-01-5) Validated Application Scenarios Based on Quantitative Evidence


Enantioselective Antimigraine Drug Discovery: Prioritizing (R)-Isometheptene Over Racemate

Based on evidence that (R)-isometheptene exhibits 60-fold higher I1-imidazoline receptor affinity (Ki = 18 nM) than (S)-isometheptene (Ki = 1100 nM) while producing minimal vasopressor responses [1], research programs developing next-generation antimigraine agents should prioritize procurement of enantiopure (R)-isometheptene rather than racemic mixtures. This enantiomer-specific approach directly addresses the cardiovascular side effects that limited racemic isometheptene's broader clinical adoption, offering a clearer path to therapeutic differentiation.

Non-Triptan Migraine Protocol for Triptan-Contraindicated Populations

For clinical research involving patients with cardiovascular contraindications to triptans, the isometheptene mucate combination (65 mg + dichloralphenazone 100 mg + acetaminophen 325 mg) represents a validated alternative based on head-to-head data showing comparable early-phase efficacy to sumatriptan 25 mg in mild-to-moderate migraine [1]. The distinct mechanism (α-adrenoceptor agonism and I1-R binding vs 5-HT1B/1D agonism) provides scientific justification for its use in triptan-intolerant or triptan-contraindicated study populations.

Geriatric Migraine Studies Requiring Favorable Cardiovascular Safety Profile

Labeling evidence indicating that isometheptene may be safer for elderly patients than ergot derivatives used for acute vascular headaches [1] supports its selection for geriatric migraine research protocols. Given that elderly patients are more likely to have peripheral vascular disease and are more vulnerable to adverse effects from potent vasoconstrictors, isometheptene's classification as a weak vasoconstrictor of scalp vessels [2] makes it the appropriate compound choice for studies in this demographic.

Forensic Toxicology and Doping Control Reference Standard Procurement

Because isometheptene is prohibited under WADA S6 classification and exhibits a metabolic profile distinct from the structurally related compound heptaminol (which is excreted ~90% unchanged) [1], forensic and anti-doping laboratories must procure authentic isometheptene reference standards. The detection of two metabolites in human urine within 24 hours post-administration [1] necessitates compound-specific analytical methods; substitution with heptaminol standards would yield false-negative or inaccurate results in doping control assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isometheptene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.